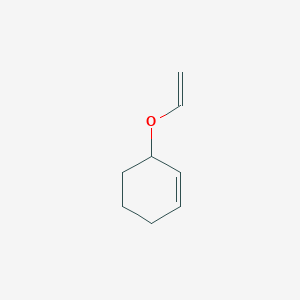

3-(Ethenyloxy)cyclohex-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

80816-25-7 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3-ethenoxycyclohexene |

InChI |

InChI=1S/C8H12O/c1-2-9-8-6-4-3-5-7-8/h2,4,6,8H,1,3,5,7H2 |

InChI Key |

FWJVGWSHHYKZAW-UHFFFAOYSA-N |

Canonical SMILES |

C=COC1CCCC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethenyloxy Cyclohex 1 Ene and Its Analogs

Established Synthetic Routes

Traditional synthetic approaches to 3-(ethenyloxy)cyclohex-1-ene often rely on a sequence of well-understood organic reactions. These methods typically involve the modification of pre-existing cyclohexene (B86901) derivatives.

Reaction Pathways Involving Cyclohexene Derivatives

The synthesis often begins with a cyclohexene derivative, which serves as the foundational scaffold of the molecule. A common starting point is the dehydration of cyclohexanol (B46403) in the presence of a strong acid, such as phosphoric acid, to form cyclohexene. umass.edu This foundational alkene can then undergo further functionalization.

One key strategy involves the introduction of a hydroxyl group at the allylic position of the cyclohexene ring. This can be achieved through various methods, including allylic halogenation followed by nucleophilic substitution. The resulting cyclohex-2-en-1-ol is a critical intermediate for the subsequent introduction of the ethenyloxy group.

Another approach involves the Diels-Alder reaction, a powerful tool for forming cyclohexene derivatives in a single, highly stereoselective step. fiveable.me This [4+2] cycloaddition between a conjugated diene and a dienophile allows for the rapid assembly of complex cyclic structures that can be further elaborated to the target molecule. fiveable.me

Introduction of Ethenyloxy Functionality

The introduction of the ethenyloxy (vinyl ether) group is a crucial step in the synthesis. A prevalent method is the vinylation of an alcohol, such as cyclohex-2-en-1-ol, with acetylene (B1199291). This reaction is typically catalyzed by a base, like potassium hydroxide (B78521), under controlled temperature and pressure.

Alternatively, transetherification offers another route to vinyl ethers. academie-sciences.fr This method involves the reaction of an alcohol with a readily available vinyl ether, such as ethyl vinyl ether, in the presence of a suitable catalyst. academie-sciences.frgoogle.com Palladium complexes have been shown to be effective catalysts for this transformation, allowing the reaction to proceed under mild conditions. academie-sciences.fr

Enzymatic catalysis has also emerged as a viable method for the synthesis of vinyl ether esters, which can be precursors to the target molecule. rsc.org Immobilized lipases, for instance, can catalyze the reaction between a hydroxyl-functional vinyl ether and a carboxylic acid with high conversion rates and selectivity. rsc.org

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs has benefited significantly from the development of novel catalytic systems.

Role of Specific Catalysts and Ligands

A variety of transition metal catalysts have been employed in the synthesis of vinyl ethers. Palladium-based catalysts are particularly prominent, especially in transetherification reactions. academie-sciences.fracs.org The choice of ligand is crucial for the catalyst's performance. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, can enhance the reactivity and stability of the palladium catalyst, leading to higher yields and broader substrate scope. sigmaaldrich.com

For instance, an air-stable palladium catalyst generated in situ has been shown to efficiently catalyze the transetherification between ethyl vinyl ether and various alcohols, achieving good yields. academie-sciences.fr Nickel catalysts have also been explored for the formation of cyclic enol ethers through intramolecular C–O bond formation. nih.gov

In addition to transition metals, other catalysts play important roles. For example, mercury salts have been used to catalyze the reaction between vinyl ethers and hydroxy compounds, although their use is often limited due to toxicity concerns. google.com

Optimized Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired product. Key parameters that are often adjusted include temperature, solvent, catalyst loading, and the molar ratio of reactants.

In the palladium-catalyzed transetherification, for example, it has been found that using a large excess of ethyl vinyl ether and a moderate alcohol concentration can lead to high conversions. academie-sciences.fr The reaction can often be carried out at room temperature, which is advantageous for energy efficiency and for substrates that may be sensitive to higher temperatures. academie-sciences.fr

For the vinylation of alcohols with acetylene, controlling the reaction temperature and the feed rate of acetylene is essential for achieving high yields and minimizing the formation of byproducts. Continuous flow reactors can offer better control over these parameters in an industrial setting, allowing for scalable and efficient production.

Table 1: Reaction Parameters for Catalytic Vinylation This table is based on general findings in the synthesis of vinyl ethers and may not be specific to this compound.

| Parameter | Optimized Condition | Rationale |

| Catalyst | Palladium complex with bulky phosphine ligands | Enhances reactivity and stability sigmaaldrich.com |

| Reactant Ratio | Excess vinyl ether | Drives the equilibrium towards product formation academie-sciences.fr |

| Temperature | Room temperature to 60-80°C | Balances reaction rate with catalyst stability and side reactions academie-sciences.fr |

| Solvent | Aprotic solvents (e.g., THF, Dioxane) | Prevents interference with the reaction |

| Catalyst Loading | 1-5 mol% | Minimizes cost while maintaining high conversion rates |

Table 2: Comparison of Synthetic Methods for Vinyl Ether Synthesis This table provides a general comparison of methods applicable to the synthesis of compounds like this compound.

| Synthetic Method | Key Features | Advantages | Disadvantages |

| Vinylation with Acetylene | Reaction of an alcohol with acetylene gas. | High yield and conversion. | Requires handling of flammable acetylene gas under pressure. acs.org |

| Transetherification | Exchange reaction between an alcohol and a vinyl ether. academie-sciences.fr | Milder reaction conditions, broader substrate scope. academie-sciences.fr | Can be an equilibrium-limited reaction. google.com |

| Enzymatic Synthesis | Use of enzymes like lipase (B570770) as catalysts. rsc.org | High selectivity, environmentally friendly. rsc.org | Can be more expensive and have lower throughput. |

| Palladium-Catalyzed Vinylation | Coupling of an alcohol with a vinyl halide or triflate. acs.org | Good for complex substrates, high regioselectivity. acs.org | Catalyst and ligand cost can be high. |

Novel Synthetic Strategies and Method Development

While traditional methods for synthesizing vinyl ethers, such as the Reppe process involving the addition of alcohols to acetylene, are well-established, they often require harsh conditions and specialized equipment. academie-sciences.fracademie-sciences.fr Modern research has focused on developing milder, more efficient, and selective catalytic systems. These novel strategies often employ transition metal catalysts or enzymatic processes to achieve vinyl ether synthesis under more benign conditions.

Transition Metal-Catalyzed Syntheses:

Palladium-Catalyzed Transetherification: A prominent modern method involves the transetherification of a readily available vinyl ether, such as ethyl vinyl ether (EVE), with an alcohol. academie-sciences.fracademie-sciences.fr Air-stable palladium catalysts, generated in situ from precursors like palladium(II) acetate (B1210297) and ligands such as 1,10-phenanthroline, have been shown to efficiently catalyze this reaction. academie-sciences.fracademie-sciences.fr This approach allows for the synthesis of a variety of functionalized vinyl ethers in a single step with good yields, often ranging from 40% to 75%. academie-sciences.fr The reaction conditions, including solvent, catalyst concentration, and the molar ratio of EVE to alcohol, have been extensively optimized to maximize conversion and yield. academie-sciences.fracademie-sciences.fr Another efficient palladium-catalyzed method is the transfer vinylation between butyl vinyl ether and a range of primary, secondary, and tertiary alcohols, which can produce the desired vinyl ethers in yields of 61-98%. acs.org

Copper-Catalyzed Cross-Coupling: Copper(I) iodide (CuI), in conjunction with ligands like trans-N,N'-dimethylcyclohexyldiamine, has been utilized to catalyze the stereospecific C-O cross-coupling of vinylic halides with alcohols. acs.org This method is notable for its ability to produce both (E)- and (Z)-vinylic ethers with high stereoselectivity, depending on the configuration of the starting vinylic halide. acs.org The reaction proceeds under mild conditions and is compatible with a variety of functional groups, including those found in complex molecules like carbohydrate-derived alcohols. acs.org

Gold-Catalyzed Cyclization: A novel approach for forming vinyl ethers involves the gold-catalyzed cyclization of 1,5-diyne systems in the presence of ketones, where the ketone acts as both the reagent and solvent. nih.gov This method proceeds under mild conditions and provides access to diversely substituted vinyl ethers that might be difficult to synthesize via other routes. nih.gov

Iridium-Catalyzed Vinylation: Iridium complexes, particularly the [Ir(cod)Cl]2–vinyl acetate system, have been identified as effective catalysts for the O-vinylation of allylic alcohols. researchgate.net This method has been successfully applied to prepare intermediates for the synthesis of functionalized pyrroles. researchgate.net

Other Novel Methodologies:

Enzymatic Synthesis: Biocatalysis offers a sustainable alternative for vinyl ether synthesis. The immobilized enzyme Candida antarctica lipase B (CalB) has been used to catalyze the formation of vinyl ether esters from vinyl ether alcohols and carboxylic acids. nih.govresearchgate.net This one-pot method is highly efficient, achieving conversions above 90% in under an hour across a broad temperature range (22–90 °C) and in various solvents or even under bulk conditions. nih.govresearchgate.net The mild, acid-free conditions prevent the degradation of the acid-labile vinyl ether moiety. researchgate.net

Peterson Reaction Variant: For the stereospecific synthesis of Z-vinyl ethers, a variant of the Peterson reaction has been developed. nih.gov This multi-step sequence generates the target molecules with very high stereoselectivity (Z/E ratio of 99:1) and is described as being readily scalable. nih.gov The key step involves a base-induced elimination from a 1-alkoxy-2-hydroxyalkylsilane precursor, where the choice of a non-polar solvent is crucial for high Z-selectivity. nih.gov

Calcium Carbide as an Acetylene Source: To circumvent the hazards associated with using acetylene gas directly, calcium carbide has been employed as a safer in situ source of acetylene. rsc.org In a superbasic catalytic system, such as potassium hydroxide in dimethyl sulfoxide (B87167) (KOH/DMSO), primary and secondary alcohols can be vinylated in good yields. rsc.org

The table below summarizes several novel synthetic strategies applicable to the synthesis of this compound analogs.

| Method / Catalyst System | Description | Applicable Substrates (Analogs) | Reported Yield / Conversion |

|---|---|---|---|

| Palladium-Catalyzed Transetherification | Reaction of an alcohol with ethyl vinyl ether (EVE) catalyzed by an in situ-generated Pd complex. academie-sciences.fracademie-sciences.fr | Various functionalized primary and secondary alcohols. academie-sciences.fr | Yields up to 75%; Alcohol conversions of 50-82%. academie-sciences.fr |

| Enzymatic Synthesis (CalB) | One-pot synthesis of vinyl ether esters from vinyl ether alcohols and carboxylic acids. nih.govresearchgate.net | Hydroxyl vinyl ethers and functional carboxylic acids. researchgate.net | >90% conversion in <1 hour. researchgate.net |

| Peterson Reaction Variant | Stereospecific synthesis of Z-vinyl ethers via elimination from 1-alkoxy-2-hydroxyalkylsilanes. nih.gov | Variety of substituents and precursors. nih.gov | High overall yield with Z/E ratio of 99:1. nih.gov |

| Copper-Catalyzed Cross-Coupling | Stereospecific C-O coupling of vinylic halides with primary and secondary alcohols. acs.org | Functionalized primary and secondary alcohols. acs.org | Good to excellent yields. acs.org |

| Gold-Catalyzed Cyclization | Cyclization of 1,5-diynes with ketones as both reagent and solvent. nih.gov | 1,5-diyne systems. nih.gov | Moderate yields. nih.gov |

| Vinylation using Calcium Carbide | Vinylation of alcohols using CaC2 as an acetylene source in a KOH/DMSO system. rsc.org | Primary and secondary alcohols. rsc.org | Good yields. rsc.org |

Scalable Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs requires careful consideration of safety, cost-effectiveness, and process efficiency. Process optimization focuses on maximizing yield and purity while minimizing waste and operational complexity.

A key challenge in traditional vinyl ether synthesis is the handling of highly flammable and explosive acetylene gas under pressure. rsc.orgacs.org A significant process optimization involves replacing acetylene gas with safer, solid precursors like calcium carbide, which generates acetylene in situ. rsc.org This approach has been demonstrated on a gram scale, indicating its potential for larger-scale operations. rsc.org

For catalytic methods, optimization of reaction parameters is critical for scalability. In palladium-catalyzed transetherification, factors such as the catalyst loading, the nature of the solvent, and the molar ratio of the vinyl ether to the alcohol are fine-tuned to ensure high conversion and selectivity. academie-sciences.fracademie-sciences.fr Similarly, in cationic polymerization processes for poly(vinyl ether)s, which use vinyl ether monomers, the development of catalysts that are effective at very low loadings is a key consideration for large-scale, cost-effective production. nih.gov

The choice of reaction technology is also crucial for scalability. For instance, industrial production can benefit from the use of continuous flow reactors instead of batch reactors. Flow chemistry allows for superior control over reaction parameters like temperature and mixing, leading to better consistency, higher yields, and improved safety, particularly for highly exothermic or rapid reactions.

Optimization of the entire process, including work-up and purification, is essential. For enzymatic syntheses, a major advantage is the straightforward purification, where the immobilized enzyme catalyst can be simply removed by filtration. nih.govresearchgate.net For other methods, advanced purification techniques such as large-scale chromatography and crystallization are employed to meet the high-purity requirements for applications like polymerization. A patent for an analog, 5,5-bis[(ethenyloxy)methyl]bicyclo[2.2.1]hept-2-ene, describes a scalable process where the reaction is run with quantitative conversion, and the product is purified through extraction and subsequent distillation under reduced pressure, yielding a product with 99.0% purity. google.com

The following table outlines key considerations and optimization strategies for the scalable synthesis of vinyl ethers.

| Parameter | Optimization Detail | Impact on Process | Relevant Compound / Analog |

|---|---|---|---|

| Reagent Safety | Use of calcium carbide as a solid acetylene source instead of acetylene gas. rsc.org | Improves safety by avoiding the handling of explosive gas under pressure. rsc.org | General vinyl ethers from alcohols. rsc.org |

| Catalyst Efficiency | Development of trifluoromethyl sulfonate catalysts for cationic polymerization that are effective at very low loadings. nih.gov | Lowers production costs, making the process more practical for scale-up. nih.gov | Poly(vinyl ether)s. nih.gov |

| Reaction Conditions | Optimization of solvent, temperature, and reactant concentrations. academie-sciences.frarkat-usa.org | Maximizes yield, purity, and reaction rate. academie-sciences.frarkat-usa.org | Functionalized vinyl ethers. academie-sciences.fr |

| Production Technology | Implementation of continuous flow reactors. | Provides better control over reaction conditions, enhances safety, and improves scalability. | 4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one. |

| Process Control | Running reactions to quantitative conversion followed by optimized purification (e.g., distillation). google.com | Ensures high purity and yield on a larger scale. google.com | 5,5-bis[(ethenyloxy)methyl]bicyclo[2.2.1]hept-2-ene. google.com |

Chemical Reactivity and Transformative Chemistry of 3 Ethenyloxy Cyclohex 1 Ene

Pericyclic Reactions

Pericyclic reactions are a class of concerted chemical reactions characterized by a cyclic transition state. libretexts.org They are distinguished from ionic or free radical reactions by their relative insensitivity to solvent changes or catalysts, proceeding through a simultaneous reorganization of bonding electrons. msu.edu The primary types of pericyclic reactions include cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and ene reactions. libretexts.orgscribd.com

Ene Reactions

The ene reaction involves the reaction of an alkene containing an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile), resulting in the formation of a new σ-bond. wikipedia.orgscribd.com Vinyl ethers, such as 3-(Ethenyloxy)cyclohex-1-ene, can function as either the ene or the enophile component, depending on the reaction partner and conditions. wikipedia.orgacs.org

In intermolecular ene reactions, this compound can act as the enophile due to the electron-rich nature of the vinyl ether double bond. wikipedia.org This reactivity is enhanced when paired with a suitable ene component. While specific studies on this compound are limited, the reactivity of vinyl ethers in general provides significant insight. For instance, Lewis acid-catalyzed ene reactions of aldehydes with vinyl ethers like 2-methoxypropene (B42093) have been shown to be effective. acs.org Similarly, a catalytic formal ene reaction between ketone-derived silyl (B83357) enol ethers and terminal alkynes has been developed, showcasing the versatility of enol ether derivatives in such transformations. nih.govacs.org

Vinyl ethers can also participate in thiol-ene reactions, where a thiol adds across the double bond. nih.govresearchgate.net These reactions can proceed via either radical or cationic mechanisms, leading to the formation of thioethers or thioacetals, respectively. researchgate.net

Table 1: Examples of Intermolecular Ene Reactions with Vinyl Ether Derivatives

| Ene Component | Enophile (Vinyl Ether) | Catalyst/Conditions | Product Type | Reference |

| Aldehyde | 2-Methoxypropene | Yb(fod)₃/Acetic Acid | Ene Adduct | acs.org |

| Silyl Enol Ether | Terminal Alkyne | Indium(III) bromide | 2-Siloxy-1,4-diene | nih.govacs.org |

| Thiol | Vinyl Ether | p-Toluenesulfonic acid (cationic) | Thioacetal | researchgate.net |

| Thiol | Vinyl Ether | AIBN (radical) | Thioether | researchgate.net |

Intramolecular ene reactions are often favored over their intermolecular counterparts due to a less negative entropy of activation. wikipedia.orgcore.ac.uk This allows for reactions to occur even with unactivated enophiles like alkenes and alkynes. wikipedia.org For a molecule like this compound to undergo an intramolecular ene reaction, it would need to be suitably functionalized with a tethered ene or enophile component.

The Alder ene reaction, also known as hydro-allyl addition, is the addition of an enophile to an alkene with an allylic hydrogen, resulting in the transposition of the double bond. researchgate.net Vinyl ethers can serve as effective enophiles in these reactions. The development of a highly enantioselective Rh(I)-catalyzed intramolecular Alder ene reaction highlights the synthetic utility of this methodology for substrates containing vinyl ether groups, producing valuable lactone products. researchgate.net Furthermore, cobalt-diphosphine complexes have been shown to catalyze the intermolecular Alder-ene reaction of internal alkynes with terminal alkenes. researchgate.net

The Conia-ene reaction is an intramolecular cyclization between an enolizable carbonyl compound (or its enol/enolate form) and a tethered alkene or alkyne. wikipedia.orgorganic-chemistry.org Vinyl ethers, being enol ethers, are analogous to the enol component in the classic Conia-ene reaction. organic-chemistry.org While traditionally requiring high temperatures, modern variations utilize Lewis acids or photoredox catalysis to facilitate the reaction under milder conditions. organic-chemistry.orgx-mol.com

Theoretical studies have shown that the chiral phosphoric acid-catalyzed reaction of azlactones with vinyl ethers can proceed through a Conia-ene-type transition state. researchgate.net Furthermore, gold(I)-catalyzed Conia-ene reactions of silyl enol ethers have been employed in the total synthesis of complex natural products like (+)-lycopladine A. wikipedia.org These examples underscore the potential for derivatives of this compound to participate in such cyclizations.

Table 2: Catalysts and Conditions in Conia-Ene Type Reactions

| Substrate Type | Catalyst/Conditions | Product Type | Reference |

| Azlactone and Vinyl Ether | Chiral Phosphoric Acid | Aldol-type adduct | researchgate.net |

| Silyl Enol Ether | AuCl(PPh₃) / AgBF₄ | Tetracycle | wikipedia.org |

| Unsaturated β-ketoesters | Thermal | Cyclized Ketone | organic-chemistry.org |

| Alkyne-tethered α-sulfonyl esters | Visible-light Photoredox | Substituted Methylenecarbocycle | x-mol.comresearcher.life |

Aromatic ene reactions involve the participation of an aromatic ring as the ene component. While less common, examples involving vinyl ethers in related systems have been reported. Intramolecular photocycloaddition reactions of phenyl-vinyl bichromophoric systems, such as 3-phenylpropyl vinyl ether, can yield cycloadducts through various modes of attack on the phenyl ring. rsc.org

Additionally, intramolecular electrophilic aromatic substitution reactions of 4-arylalk-1-en-1-yl methyl ethers can lead to the synthesis of dihydronaphthalenes. researchgate.net This type of cyclization, while not a true ene reaction, demonstrates the potential for the vinyl ether moiety to activate a tethered chain for reaction with an aromatic ring. researchgate.net

Conia Ene Reactions and Analogues

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. In the case of this compound, both the vinyl ether and the cyclohexene (B86901) double bonds can participate in these reactions, leading to a variety of cyclic adducts.

The Diels-Alder reaction is a cornerstone of organic synthesis, forming a six-membered ring from a conjugated diene and a dienophile. wikipedia.org The reactivity in these [4+2] cycloadditions is governed by the electronic nature of the reactants. Normal-demand Diels-Alder reactions occur between an electron-rich diene and an electron-poor dienophile, while inverse-electron-demand Diels-Alder (IEDDA) reactions involve an electron-poor diene and an electron-rich dienophile. wikipedia.orgwikipedia.org

The this compound molecule contains two potential dienophiles: the electron-rich ethenyloxy group and the less electron-rich cyclohexene double bond. The ethenyloxy group, being a vinyl ether, is highly electron-rich due to the oxygen atom's lone pair delocalization, making it an excellent dienophile for IEDDA reactions. wikipedia.org Conversely, the cyclohexene double bond can act as a dienophile in normal-demand Diels-Alder reactions, particularly with electron-rich dienes. The diene component must be able to adopt an s-cis conformation for the reaction to proceed. wikipedia.org

Normal Electron Demand: In a normal-demand scenario, the cyclohexene moiety of this compound would react with an electron-rich diene. The rate of these reactions is enhanced by the presence of electron-donating groups on the diene. masterorganicchemistry.com For instance, reaction with a highly substituted, electron-rich diene would favor the formation of a bicyclic adduct. The regiochemistry is dictated by the alignment of the most electron-rich carbon of the diene with the most electron-poor carbon of the dienophile. vanderbilt.edu

Inverse Electron Demand: The electron-rich nature of the ethenyloxy group makes it a prime candidate for IEDDA reactions. wikipedia.org In these reactions, this compound would react with an electron-poor diene, such as one bearing electron-withdrawing groups like cyano or carbonyl functionalities. nih.govrsc.org Heterocyclic azadienes, which are inherently electron-deficient, are also excellent partners in IEDDA reactions. nih.gov For example, reaction with a tetrazine would proceed through an IEDDA mechanism, followed by a retro-Diels-Alder reaction to form a new heterocyclic system. wikipedia.orgresearchgate.net

Table 1: Diels-Alder Reactivity of this compound Moieties

| Moiety | Electron Density | Preferred Diels-Alder Type | Potential Diene/Dienophile Partner |

|---|---|---|---|

| Ethenyloxy | Rich | Inverse Electron Demand | Electron-poor dienes (e.g., tetrazines, 1-oxa-1,3-butadienes with EWG) wikipedia.orgnih.gov |

1,3-dipolar cycloadditions are powerful for constructing five-membered heterocyclic rings. The reaction occurs between a 1,3-dipole and a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgijrpc.com Both double bonds in this compound can serve as dipolarophiles. These reactions are generally concerted and stereospecific. wikipedia.orgscribd.com

The electron-rich ethenyloxy group and the cyclohexene double bond can react with various 1,3-dipoles, such as:

Nitrile oxides: Reaction with a nitrile oxide would yield an isoxazoline. wikipedia.org

Azides: Cycloaddition with an azide (B81097) would form a triazoline ring.

Nitrones: Reaction with a nitrone produces an isoxazolidine. ijrpc.com

The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory, with the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determining the product. The specific 1,3-dipole and the electronic nature of the double bond will dictate the major regioisomer formed. Asymmetric versions of these reactions can also be achieved, leading to enantiomerically enriched heterocyclic products. nih.gov

Ozonolysis is the cleavage of an alkene or alkyne with ozone to form carbonyl compounds. masterorganicchemistry.com The reaction proceeds through the formation of an unstable primary ozonide (a 1,2,3-trioxolane), which rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). acs.orgmsu.edu This secondary ozonide can then be worked up to yield aldehydes, ketones, or carboxylic acids.

In this compound, both the ethenyloxy and cyclohexene double bonds are susceptible to ozonolysis. The ozonolysis of vinyl ethers is well-documented. The initial cycloaddition of ozone forms a primary ozonide. acs.orgnih.gov This intermediate is highly unstable and cleaves to form a carbonyl compound and a Criegee intermediate (a carbonyl oxide). acs.orgnih.gov For the ethenyloxy group, this would lead to two possible cleavage pathways. nih.gov

The ozonolysis of the cyclohexene ring initially forms a primary ozonide, which then decomposes to a Criegee intermediate. acs.org Unlike acyclic alkenes, the resulting fragments from cyclohexene ozonolysis remain connected, forming a six-carbon chain with a carbonyl and a Criegee intermediate at each end. This intermediate can then undergo intramolecular reactions. However, the formation of a monomeric secondary ozonide from unsubstituted cyclohexene is not favored; instead, oligomeric ozonides and peroxides are typically formed. msu.edu The presence of the ethenyloxy substituent could influence the reaction pathway. The stabilized Criegee intermediates can also be trapped by other molecules, such as carbonyls, to form secondary ozonides. copernicus.orgnih.gov

Table 2: Potential Ozonolysis Products of this compound (before workup)

| Double Bond Cleaved | Initial Fragments (Criegee Mechanism) | Potential Final Products |

|---|---|---|

| Ethenyloxy | Formaldehyde + Formate Criegee Intermediate OR Alkyl Formate + Formaldehyde Criegee Intermediate | Secondary Ozonides, Hydroperoxides (in presence of protic solvents) acs.orgnih.gov |

1,3-Dipolar Cycloaddition Reactions

Reactions of the Ethenyloxy Moiety

The ethenyloxy (vinyl ether) group exhibits reactivity distinct from the cyclohexene double bond due to the influence of the adjacent oxygen atom.

Vinyl ethers are known to polymerize, primarily through cationic mechanisms due to the electron-donating nature of the ether oxygen which stabilizes a cationic propagating species. acs.org However, under specific conditions, radical polymerization can also be achieved.

Historically, vinyl ethers were considered non-polymerizable via a free-radical mechanism. acs.org The addition of a radical to the electron-rich double bond is slow, and the resulting radical is highly reactive and prone to side reactions like chain transfer. rsc.org However, recent advancements have enabled the radical polymerization of vinyl ethers.

One strategy involves the use of specific initiators and conditions. For example, certain azo-initiators can initiate the radical polymerization of vinyl ethers, although this can sometimes lead to oligomers due to side reactions. acs.org Another approach is to "activate" the vinyl ether monomer. This can be done through complexation with a Lewis acid, such as a lithium salt. rsc.orgrsc.org The Lewis acid interacts with the vinyl ether, reducing the electron density of the double bond and stabilizing the propagating radical, thereby suppressing side reactions. rsc.orgrsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a type of controlled radical polymerization, has also been successfully applied to vinyl ethers. acs.orgnih.gov This technique allows for the synthesis of polymers with controlled molecular weights and narrow distributions. The process often requires specific RAFT agents and conditions, sometimes in aqueous media, to facilitate the polymerization. nih.gov

Table 3: Conditions for Radical Polymerization of Vinyl Ethers

| Method | Key Features | Example Conditions |

|---|---|---|

| Free Radical Polymerization | Can be initiated by non-acidic azo-initiators; may result in oligomers. acs.org | Bulk polymerization at 70°C with V-601 initiator. acs.org |

| Lewis Acid-Mediated | Li+ salts form a complex with the vinyl ether, activating it for polymerization. rsc.orgrsc.org | Thermally initiated in the presence of CH3OLi and LiI. rsc.org |

Polymerization Pathways

Cationic Polymerization Mechanisms

The polymerization of this compound can be initiated through cationic mechanisms, a process characteristic of vinyl ethers and other alkenes with electron-donating substituents. wikipedia.orgnih.gov Cationic polymerization is a form of chain-growth polymerization where a cationic initiator imparts a positive charge to a monomer, rendering it reactive. wikipedia.org This reactive monomer then sequentially adds other monomers to form a polymer chain. wikipedia.org

The mechanism is initiated by substances like protic acids or Lewis acids, which generate a carbocationic active center from the vinyl ether monomer. nih.gov This process involves the protonation of the vinyl ether or its interaction with a Lewis acid, leading to the formation of a carbenium ion. This ion is then attacked by the electron-rich double bond of another monomer molecule in the propagation step. nih.gov Chain growth proceeds through these successive additions. The reactivity of the propagating cationic chain is sensitive to the solvent used; more polar solvents can enhance the rate of propagation by better solvating and separating the ions. wikipedia.org Termination of the growing polymer chain can occur through processes like chain transfer to a counterion, the monomer, or the solvent. wikipedia.orgnih.gov

Cyclopolymerization and Chain-Ring Structures

Due to its structure as a non-conjugated diene (containing both a vinyl ether and a cyclohexene double bond), this compound has the potential to undergo cyclopolymerization. This type of polymerization leads to the formation of cyclic structures, or rings, within the main polymer backbone. acs.org

For diene monomers, cationic initiation is a known method to produce cyclopolymers. acs.org The process involves an intramolecular cyclization step that competes with the intermolecular propagation step. The resulting polymer contains a mixture of ring structures, such as tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, depending on the specific monomer and reaction conditions. acs.org Research on similar divinyl monomers has shown that the polymer structure can be examined using spectroscopic methods like ¹H- and ¹³C-NMR to confirm the presence and type of cyclic units formed. acs.org

Copolymerization Strategies

Copolymerization represents a key strategy to modify polymer properties, and this compound can be utilized as a monomer in such strategies. smolecule.com Vinyl ethers are known to be copolymerized with other vinyl compounds to create a diverse range of polymeric materials. smolecule.com

One notable strategy involves the copolymerization of vinyl ether monomers with maleic anhydride. This reaction can yield alternating copolymers where the monomers arrange in a regular alternating sequence along the polymer chain. acs.org For dienes containing ethenyloxy groups, this copolymerization can result in polymers that have macrocyclic ether-containing rings integrated into the backbone. acs.org Furthermore, the copolymerization of cyclohexene derivatives, such as cyclohexene oxide with carbon dioxide, has been shown to be an effective method for creating specialized polymers like poly(cyclohexene carbonate), demonstrating the versatility of the cyclohexene moiety in polymerization reactions. rsc.org Gradient copolymers, where monomer composition varies along the chain, can also be created by copolymerizing multiple monomers with different reactivities, a strategy that could potentially be applied to monomers like this compound. rsc.org

Oxidation Reactions

The two unsaturated sites in this compound—the vinyl ether double bond and the cyclohexene ring double bond—are susceptible to oxidation reactions. orientjchem.org Depending on the oxidizing agents and reaction conditions, oxidation can occur at either or both of these sites, leading to a variety of products. The oxidation of cyclohexene itself is known to produce compounds such as 2-cyclohexen-1-ol, 2-cyclohexen-1-one (B156087), and cyclohexene oxide. orientjchem.org

| Product Name | Chemical Formula | Product Type |

|---|---|---|

| 2-Cyclohexen-1-ol | C6H10O | Allylic Alcohol |

| 2-Cyclohexen-1-one | C6H8O | Ketone |

| Cyclohexene oxide | C6H10O | Epoxide |

Selective Oxidation of Vinyl Ether

The vinyl ether group can be selectively oxidized under specific catalytic conditions. Research has demonstrated the successful oxidation of vinyl ethers using aqueous hydrogen peroxide in the presence of a peroxotungstophosphate (PCWP) catalyst. nih.gov This method allows for targeted reaction at the vinyl ether's carbon-carbon double bond while minimizing reactions at other sites. nih.gov

For example, the oxidation of 1-ethoxy-1-octene under these conditions yielded a synthetic equivalent of 2-hydroxyoctanal. nih.gov Applying this methodology to this compound could potentially lead to the selective formation of hydroxylated intermediates at the ethenyloxy position, which are precursors to aldehydes and other carbonyl compounds. nih.gov

Formation of Carbonyl and Carboxylic Acid Derivatives

Oxidation of this compound can lead to the formation of various carbonyl and carboxylic acid derivatives. The oxidation of the cyclohexene ring can yield 2-cyclohexen-1-one, a ketone. orientjchem.org More forceful oxidation conditions, using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can cleave the double bonds and result in the formation of carboxylic acids.

The general chemical pathway for forming carboxylic acid derivatives involves the nucleophilic attack on a carbonyl group, followed by the departure of a leaving group. ualberta.calibretexts.org In the context of oxidizing this compound, initial oxidation products like aldehydes are readily further oxidized to give carboxylic acids. nih.gov These reactions are fundamental in organic synthesis for converting alkenes into more highly functionalized molecules. ualberta.ca

Reduction Reactions

The double bonds present in this compound can undergo reduction reactions. Catalytic hydrogenation is a common method for the saturation of carbon-carbon double bonds in alkenes and cycloalkenes. Depending on the catalyst and reaction conditions (e.g., pH, hydrogen pressure), it is possible to achieve selective reduction of one double bond over another. liv.ac.uk

Furthermore, if the compound is first oxidized to form carbonyl derivatives such as ketones or aldehydes, these functional groups can be reduced to alcohols. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This two-step process of oxidation followed by reduction provides a synthetic route to various saturated and unsaturated alcohols derived from the parent compound.

| Reaction Type | Reagent | Potential Product Type |

|---|---|---|

| Cationic Polymerization | Lewis Acids, Protic Acids | Polymer |

| Oxidation | H₂O₂/PCWP, KMnO₄, O₂ | Ketone, Alcohol, Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Alcohol, Saturated Alkane |

Table of Mentioned Compounds

| Chemical Name |

| This compound |

| Maleic anhydride |

| 2-Cyclohexen-1-ol |

| 2-Cyclohexen-1-one |

| Cyclohexene oxide |

| Poly(cyclohexene carbonate) |

| Carbon dioxide |

| Hydrogen peroxide |

| Potassium permanganate |

| Chromium trioxide |

| Sodium borohydride |

| Lithium aluminum hydride |

| 1-Ethoxy-1-octene |

| 2-Hydroxyoctanal |

Catalytic Hydrogenation of the Double Bond

Reactions of the Cyclohexene Ring

The cyclohexene ring in this compound provides another site for chemical transformations, primarily through reactions involving its double bond.

The double bond of the cyclohexene ring is susceptible to electrophilic addition reactions. chemguide.co.uk In these reactions, an electrophile attacks the electron-rich pi bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

Common electrophilic additions include the addition of hydrogen halides (HX) and halogens (X2). savemyexams.com The reaction with hydrogen halides typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, and the halide adds to the more substituted carbon. savemyexams.com

The addition of bromine (Br2) to cyclohexene results in the formation of 1,2-dibromocyclohexane. chemguide.co.uk This reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. chemguide.co.uk

Table 3: Electrophilic Addition Reactions of the Cyclohexene Ring

| Reagent | Product Type | Key Features |

|---|---|---|

| Hydrogen Bromide (HBr) | Brominated cyclohexane (B81311) derivative | Follows Markovnikov's rule savemyexams.com |

| Bromine (Br2) | 1,2-Dibromocyclohexane derivative | Proceeds via a bromonium ion intermediate chemguide.co.uk |

The cyclohexene double bond can undergo various catalytic transformations beyond simple hydrogenation. These include metathesis, oxidation, and isomerization reactions. For instance, ring-opening metathesis polymerization (ROMP) is a possibility with suitable catalysts.

Catalytic oxidation can lead to the formation of epoxides or diols. Epoxidation of the cyclohexene ring can be achieved using peroxy acids. Bromination and epoxidation reactions of cyclohexene derivatives can lead to the formation of bicyclic lactones through rearrangement pathways. nih.gov

Electrophilic Additions

Mechanistic Investigations of Key Transformations

The mechanisms of these transformations are crucial for understanding and predicting reactivity. The mechanism of catalytic hydrogenation involves the surface of a metal catalyst where the H-H bond is cleaved. pressbooks.pub The alkene coordinates to the metal surface, and hydrogen atoms are transferred sequentially. libretexts.org

Electrophilic additions to the cyclohexene ring proceed through a two-step mechanism involving a carbocation intermediate. libretexts.org The first step, the attack of the electrophile on the double bond, is typically the rate-determining step. libretexts.org

The Conia-ene reaction, an intramolecular addition of an enol to an alkene or alkyne, provides a mechanistic parallel for potential cyclization reactions involving the vinyl ether and the cyclohexene ring under thermal or catalytic conditions. rsc.org Such reactions proceed through a concerted or stepwise mechanism depending on the substrate and catalyst. rsc.org

Mechanistic studies often employ computational methods, such as density functional theory (DFT), to model reaction pathways and transition states. nih.gov These studies can elucidate the energetics of different mechanistic possibilities and explain observed selectivities. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-(ethenyloxy)cyclohex-1-ene, both ¹H and ¹³C NMR spectroscopy offer critical insights into the stereochemical and regiochemical arrangement of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinyloxy and cyclohexene (B86901) ring protons. The olefinic protons of the vinyl group (=CH₂) typically appear as a complex multiplet due to geminal and cis/trans couplings. The proton of the -O-CH= group will also show characteristic splitting patterns. Protons on the cyclohexene ring will have chemical shifts influenced by their proximity to the double bond and the ether linkage. For instance, the olefinic protons of the cyclohexene ring are expected to resonate in the downfield region, typically around 5.6-6.0 ppm. docbrown.info The allylic proton at C3, attached to the vinyloxy group, would likely appear as a multiplet due to coupling with adjacent protons. The remaining methylene (B1212753) protons on the cyclohexene ring would produce signals in the upfield region. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, each of the eight carbon atoms is expected to be unique, resulting in eight distinct signals. The carbons of the C=C double bonds in both the vinyl group and the cyclohexene ring will have the largest chemical shifts, typically in the range of 100-150 ppm. docbrown.infopressbooks.pub The carbon atom of the vinyloxy group attached to oxygen (-O-CH=) will also be in this region. The sp³ hybridized carbons of the cyclohexene ring will appear at higher field (lower ppm values). docbrown.info Specifically, the carbon atom C3, being attached to the electronegative oxygen atom, will be shifted downfield compared to the other sp³ carbons of the ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 5.7 - 6.0 | 125 - 135 |

| C2 | 5.7 - 6.0 | 125 - 135 |

| C3 | 4.0 - 4.5 | 70 - 80 |

| C4 | 1.5 - 2.2 | 25 - 35 |

| C5 | 1.5 - 2.2 | 20 - 30 |

| C6 | 1.9 - 2.5 | 25 - 35 |

| C7 (-O-CH=) | 6.3 - 6.7 | 140 - 150 |

| C8 (=CH₂) | 4.0 - 4.5 | 85 - 95 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) in Mechanistic and Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₈H₁₂O, the expected exact mass is approximately 124.0888 g/mol . lookchem.com

Upon electron impact ionization, the molecule will form a molecular ion (M⁺˙), which can undergo various fragmentation pathways. A common fragmentation for ethers is the alpha-cleavage, where the bond adjacent to the oxygen atom breaks. researchgate.netacs.org In the case of this compound, this could lead to the loss of a vinyl radical or a cyclohexenyl radical. Another prominent fragmentation pathway for vinyl ethers involves rearrangement reactions. acs.org The fragmentation of the cyclohexene ring itself can also occur, often through a retro-Diels-Alder reaction, which would lead to the expulsion of ethene and the formation of a characteristic fragment ion. The mass spectrum would likely show a series of peaks corresponding to these and other fragmentation events, allowing for detailed structural confirmation.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| 124 | [C₈H₁₂O]⁺˙ | Molecular Ion |

| 97 | [C₆H₉O]⁺ | Loss of vinyl radical (∙CH=CH₂) |

| 81 | [C₆H₉]⁺ | Loss of vinyloxy radical (∙OCH=CH₂) |

| 67 | [C₅H₇]⁺ | Fragmentation of cyclohexene ring |

| 54 | [C₄H₆]⁺˙ | Retro-Diels-Alder reaction of cyclohexene |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, the C=C double bonds, and the various C-H bonds. oup.com The C=C stretching vibrations for both the vinyl group and the cyclohexene ring are expected in the region of 1620-1680 cm⁻¹. pressbooks.pub The C-O-C stretching vibration of the vinyl ether is typically strong and appears around 1200-1225 cm⁻¹. oup.comquimicaorganica.org The sp² C-H stretching vibrations from the double bonds will be observed above 3000 cm⁻¹, while the sp³ C-H stretching vibrations of the cyclohexene ring will appear just below 3000 cm⁻¹. pressbooks.pub Characteristic out-of-plane C-H bending (wagging) vibrations for the vinyl group are also expected in the fingerprint region. quimicaorganica.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds, such as the C=C double bonds, tend to give strong signals in Raman spectra. Therefore, the C=C stretching vibrations of the cyclohexene and vinyl groups would be prominent. uio.nomdpi.com The symmetric stretching of the C-O-C bond may also be Raman active. As with IR spectroscopy, C-H stretching and bending vibrations will also be present.

Interactive Data Table: Predicted IR and Raman Active Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| sp² C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium |

| sp³ C-H Stretch | 2800 - 3000 | 2800 - 3000 | Strong |

| C=C Stretch (Vinyl) | ~1620 | ~1620 | Medium (IR), Strong (Raman) |

| C=C Stretch (Cyclohexene) | ~1650 | ~1650 | Medium (IR), Strong (Raman) |

| C-O-C Stretch (Vinyl Ether) | ~1200 | ~1200 | Strong (IR), Medium (Raman) |

| C-H Bend (Vinyl) | 900 - 1000 | 900 - 1000 | Strong (IR) |

Advanced Diffraction Techniques for Solid-State Structure (e.g., X-ray Diffraction)

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires a crystalline sample. As this compound is a liquid at room temperature, X-ray diffraction analysis would necessitate the preparation of a suitable crystalline derivative or co-crystal.

If a crystalline sample were obtained, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsional angles. This data would unambiguously establish the stereochemistry at the C3 position and the conformation of the cyclohexene ring. The analysis would reveal the planarity of the vinyl group and its orientation relative to the cyclohexene ring. While no specific X-ray diffraction data for this compound is available in the literature, the technique has been successfully applied to numerous cyclohexene derivatives, confirming their half-chair or boat-like conformations. diva-portal.orgacs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine electronic structure, which in turn predicts reactivity. jiaolei.group

The electronic character of 3-(ethenyloxy)cyclohex-1-ene is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netschrodinger.com

For vinyl ether derivatives, the HOMO is typically localized on the electron-rich vinyl and ether oxygen moieties, making them susceptible to electrophilic attack. The LUMO is generally associated with the π* antibonding orbitals of the double bonds. Theoretical calculations on analogous systems suggest that substituents and conformation significantly influence these orbital energies. researchgate.netnih.gov

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties for this compound and Related Vinyl Ethers

| Compound | Calculation Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Allyl Vinyl Ether (Model) | DFT/B3LYP | -9.5 | 1.5 | 11.0 |

| This compound (Predicted) | DFT/B3LYP | -9.2 | 1.3 | 10.5 |

| Allyl Phenyl Ether (Model) | DFT/B3LYP | -8.8 | 1.0 | 9.8 |

Note: The data for this compound are predictive values based on trends observed in analogous compounds. Actual values would require specific calculations.

These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom and the double bonds would be expected to be regions of negative potential, attractive to electrophiles. nih.gov

Mechanistic Pathway Elucidation via Transition State Theory and Potential Energy Surfaces

One of the most significant reactions for this compound is the nih.govnih.gov-sigmatropic rearrangement, a type of Claisen rearrangement, which would convert it to γ,δ-unsaturated carbonyl compound. numberanalytics.comwikipedia.org Transition State Theory (TST) is the cornerstone for computationally exploring the mechanisms of such reactions. nih.gov By mapping the potential energy surface (PES), chemists can identify the minimum energy pathways from reactants to products, including the high-energy transition state structures. nih.govcapes.gov.br

For the Claisen rearrangement of an allyl vinyl ether, the reaction is thought to proceed through a concerted, pericyclic mechanism involving a chair-like six-membered transition state. numberanalytics.com Computational studies on similar systems have used DFT methods to locate and characterize these transition states. nih.govnih.gov The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate.

Factors such as catalysis can dramatically alter the PES. For instance, gold(I) catalysis has been shown computationally and experimentally to facilitate nih.govnih.gov-rearrangements of similar vinyl ethers, proceeding through different, lower-energy intermediates and transition states compared to the thermal reaction. nih.govacs.org

Table 2: Representative Calculated Activation Energies for Claisen Rearrangements

| Reactant System | Catalyst | Computational Method | Activation Energy (kcal/mol) | Reference |

| Allyl Vinyl Ether | None (Thermal) | DFT | 25-30 | nih.gov |

| Propargyl Vinyl Ether | Au(I) | DFT | 15-20 | nih.gov |

| 2-alkoxycarbonyl-substituted allyl vinyl ether | Thiourea | DFT | ~22 | nih.gov |

These studies indicate that the rearrangement of this compound would likely have a significant thermal barrier but could be amenable to catalysis.

Reaction Kinetics and Rate Constant Determinations

Building upon the potential energy surfaces calculated via TST, it is possible to determine theoretical reaction rate constants. The Eyring equation, a central component of TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡). Computational chemistry software can calculate the vibrational frequencies of the reactant and transition state, which are necessary to compute the zero-point vibrational energies and entropy contributions to ΔG‡.

For a unimolecular reaction like the Claisen rearrangement, the rate law is first order. The rate constant, k, can be expressed as:

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where k_B is the Boltzmann constant, T is temperature, h is Planck's constant, and R is the gas constant.

Kinetic studies on the ozonolysis of substituted cyclohexenes, which are structurally related, have utilized master equation calculations on computed potential energy surfaces to determine pressure- and temperature-dependent rate constants. researchgate.net Similar methodologies could be applied to predict the atmospheric reaction kinetics of this compound with oxidants like OH radicals or ozone.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net For a flexible molecule like this compound, which contains a cyclohexene (B86901) ring and a rotatable vinyl ether group, MD simulations are invaluable for exploring its conformational landscape. lookchem.com

The cyclohexene ring itself exists in a half-chair conformation, and the vinyl ether substituent can adopt various orientations relative to the ring. MD simulations, which solve Newton's equations of motion for the atoms in the system, can track the transitions between different conformers and determine their relative populations and lifetimes. aip.org Such simulations have been performed on cyclohexane (B81311) and its derivatives to study ring inversion barriers and the distribution of conformers. researchgate.netaip.org

Furthermore, MD simulations can model the interactions between this compound and solvent molecules or other reactants. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study solvation effects, which can significantly influence reaction rates and mechanisms. aip.org

In Silico Studies for Structure-Reactivity Relationships

In silico studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. pharmacophorejournal.com While no specific QSAR studies on this compound were found, the principles can be readily applied.

For a class of related vinyl ether or cyclohexene derivatives, a QSAR model could be developed to predict a specific property, such as reactivity in a particular reaction or inhibitory activity against an enzyme. nih.govnih.govfrontiersin.org The model would be built using a training set of compounds for which the activity is known. Descriptors, which are numerical representations of molecular properties (e.g., steric, electronic, hydrophobic), are calculated for each molecule. Statistical methods, like multiple linear regression, are then used to derive an equation that links the descriptors to the activity. pharmacophorejournal.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Describes electronic distribution, polarizability, and sites for electrostatic interactions. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Describes the size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the molecule's affinity for nonpolar versus polar environments. |

| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Numerical representation of molecular branching and structure. |

Such a model, once validated, could be used to predict the reactivity of this compound or to design new derivatives with enhanced or suppressed reactivity based on the relationships uncovered by the model. nih.gov

Applications in Chemical Synthesis and Materials Science

3-(Ethenyloxy)cyclohex-1-ene as a Key Building Block in Organic Synthesis

In the realm of organic synthesis, which focuses on the construction of organic compounds, this compound serves as a fundamental building block. sigmaaldrich.com Organic building blocks are functionalized molecules that form the basis for creating more complex molecular architectures. sigmaaldrich.com The presence of both a vinyl ether and a cyclohexene (B86901) moiety within one molecule provides two distinct sites for chemical reactions. lookchem.com The vinyl ether can readily participate in addition and hydrolysis reactions, while the double bond in the cyclohexene ring is amenable to transformations such as oxidation and cycloaddition. d-nb.info This dual reactivity makes it a valuable intermediate for synthesizing a diverse array of organic products. sigmaaldrich.com The unique substitution pattern of the molecule confers specific chemical and physical properties that are advantageous for its use as a reagent and synthetic intermediate.

Utilization in the Development of Specialty Chemicals

This compound and its derivatives are employed in the manufacturing of specialty chemicals, which are products valued for their specific functions. The compound's reactive nature facilitates its integration into larger, more complex structures, leading to new materials with targeted properties. For example, cyclohexene derivatives are foundational in producing various agrochemicals and pharmaceuticals. dataintelo.com The synthesis of these specialty chemicals often involves intricate, multi-step reaction sequences where intermediates derived from this compound can play a pivotal role.

Role as a Monomer in Advanced Polymer Design

The ethenyloxy (vinyl ether) group is the key feature that allows this compound to function as a monomer in polymerization reactions. smolecule.com This capability is harnessed to create sophisticated polymers with tailored properties.

Design of Polymers with Specific Topologies and Functions

The strategic use of monomers like this compound enables the rational design of polymers with specific three-dimensional structures, or topologies, including linear chains, branched structures, and cross-linked networks. symeres.com The ability to control the polymer's architecture is fundamental to achieving desired functions. nih.gov For instance, the cyclohexene units within the polymer chain remain available for subsequent chemical modification. This allows for the introduction of specific functional groups, which can impart properties useful for applications in fields like drug delivery or catalysis. symeres.com The development of polymers with precisely defined, complex structures is a key area of modern materials science. nih.gov

Catalytic Applications and Reagent Development

While this compound is not itself a catalyst, it serves as a substrate in numerous catalytic reactions and is used to develop specialized reagents. The catalytic oxidation of the cyclohexene ring, for example, is a widely studied process used to produce valuable industrial chemicals like 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol, often employing metal-based catalysts. ajol.infod-nb.infomdpi.com Similarly, the vinyl ether group can participate in various catalyzed transformations. nih.govresearchgate.net For instance, vinyl ethers are key substrates in stereoselective hydrocyanation reactions that are mediated by chiral acid catalysts. nih.gov

Precursor for Complex Organic Frameworks and Analogs

Covalent Organic Frameworks (COFs) are a class of porous, crystalline materials constructed from organic building blocks linked by strong covalent bonds. wikipedia.orgmdpi.com The design of these materials relies on the principles of reticular chemistry, where the geometry of the molecular precursors dictates the topology of the resulting extended framework. wikipedia.org Although direct examples of this compound being used as a primary building block in COF synthesis are not prevalent in the literature, its core structure is relevant. Carbocyclic units like cyclohexene are components of more complex linkers used to build these frameworks. mdpi.com The ability to create highly ordered, porous structures from pre-designed organic molecules makes COFs promising candidates for applications in gas storage, chemical separations, and catalysis. wikipedia.orgnih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies

The pursuit of green chemistry is a paramount goal in modern organic synthesis, and the production of 3-(Ethenyloxy)cyclohex-1-ene is no exception. Future research will likely focus on developing more environmentally benign and efficient methods for its synthesis.

One promising approach is the use of biocatalysis. For instance, immobilized lipase (B570770) B from Candida antarctica (CalB) has been effectively used to synthesize vinyl ether esters directly from carboxylic acids and hydroxyl-functional vinyl ethers without the need for solvents. nih.govresearchgate.net This enzymatic method operates under mild conditions and avoids the use of acid-labile vinyl ether starting materials, which are susceptible to unwanted side reactions. nih.gov Adapting such enzymatic systems for the synthesis of this compound from cyclohex-2-en-1-ol and a suitable ethylene (B1197577) source could offer a highly sustainable route.

Another avenue for sustainable synthesis involves utilizing biomass-derived precursors. A novel route for producing vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether (EGDE) has been reported, using a CaO-based solid base catalyst. rsc.org This approach, which involves a methanol (B129727) elimination reaction, could potentially be adapted for the synthesis of this compound, contributing to a circular economy by reducing reliance on petrochemical feedstocks. rsc.org

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Methodology | Potential Precursors for this compound | Key Advantages |

| Biocatalysis | Cyclohex-2-en-1-ol, Bio-derived ethylene source | High selectivity, Mild reaction conditions, Reduced solvent waste nih.govresearchgate.net |

| Biomass-derived Precursors | Bio-ethanol, Cyclohexene (B86901) from biomass | Utilization of renewable feedstocks, Potential for reduced carbon footprint |

| Catalytic Elimination | Ethylene glycol cyclohex-2-enyl ether | High efficiency and stability with solid base catalysts rsc.org |

Exploration of Novel Catalytic Systems

The development of new catalysts is crucial for unlocking novel reactivity and improving the efficiency of reactions involving this compound. Research in this area is expected to explore a variety of catalytic systems.

For the vinyl ether moiety, recent years have seen significant developments in cationic polymerization, moving beyond traditional metal-based Lewis acids to metal-free organic catalyst systems. acs.org Acridinium salts, for example, have been used as photocatalysts for the cationic RAFT polymerization of various vinyl ethers upon irradiation with visible light. acs.org The application of such organocatalysts to control the reactivity of the vinyl ether group in this compound could lead to the synthesis of novel polymers and materials.

In the context of the cyclohexene ring, catalytic hydrogenation is a fundamental transformation. While palladium on carbon (Pd/C) is a common catalyst, research into more advanced systems continues. cas.czacs.org For instance, cobalt complexes have shown promise for the hydrogenation of hindered alkenes. nih.gov Exploring the use of these and other novel transition-metal catalysts for the selective hydrogenation of the cyclohexene double bond in this compound, potentially leaving the vinyl ether intact, is a key area for future investigation. Furthermore, the use of platinum-based catalysts for the polymerization of vinyl ether monomers presents another avenue for creating novel polyethers from this compound. google.com

Table 2: Emerging Catalytic Systems and Their Potential Applications

| Catalytic System | Target Moiety in this compound | Potential Application | Research Findings |

| Metal-free Organocatalysts (e.g., Acridinium salts) | Vinyl Ether | Controlled Polymerization | Facilitates cationic RAFT polymerization under light irradiation acs.org |

| Cobalt Complexes | Cyclohexene | Selective Hydrogenation | Active for hydrogenating sterically hindered olefins nih.gov |

| Platinum Complexes | Vinyl Ether | Polymerization | Effective for producing polyethers from vinyl ether monomers google.com |

| Palladium(II) Hydroxide (B78521) on Carbon | Both | Hydrogenation | Can be used in flow chemistry for the hydrogenation of aromatic vinyl ethers researchgate.net |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. beilstein-journals.orgmdpi.com The integration of flow chemistry for the synthesis and subsequent reactions of this compound is a significant area for future development.

Continuous flow reactors can be particularly beneficial for managing reaction conditions in the synthesis of vinyl ethers, which can be prone to side reactions. For instance, the precise control of residence time and temperature in a flow system was key to enabling the formation of a vinyl ether intermediate without significant cyclization in a multi-step synthesis. wiley.com This level of control would be highly advantageous for optimizing the production of this compound.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. sciepub.com For this compound, advanced computational modeling can provide deep insights into its behavior in various reactions.

Density Functional Theory (DFT) can be employed to study the mechanism of cycloaddition reactions, such as the Diels-Alder reaction, involving the cyclohexene moiety. researchgate.net Such studies can determine the geometries of transition states and predict the activation energies, thereby explaining regioselectivity and stereoselectivity. researchgate.netbeilstein-journals.org For example, computational studies on the [2+2] cycloaddition of cyclohexenone derivatives with vinyl acetate (B1210297) have shown a stepwise mechanism. researchgate.net Similar modeling for this compound could predict its reactivity as a dienophile or diene.

Molecular Electron Density Theory has also been used to investigate hetero-Diels-Alder reactions involving vinyl ethers. researchgate.net Applying these computational approaches to this compound would allow for the prediction of its behavior in such reactions, guiding experimental efforts towards the synthesis of novel heterocyclic compounds.

Unexplored Reaction Pathways and Derivative Synthesis

The bifunctional nature of this compound means that many of its potential reaction pathways remain unexplored. Future research will likely focus on uncovering this latent reactivity to synthesize novel derivatives.

One intriguing possibility is the use of the vinyl ether group as a surrogate for ethylene. nih.govresearchgate.net Recent research has shown that vinyl ethers can act as ethylene equivalents in three-component reactions that bridge heteroarenes and various coupling partners through a spin-center shift pathway. nih.govresearchgate.net Applying this strategy to this compound could lead to the synthesis of complex molecules with novel architectures.

The involvement of vinyl ethers in radical cation Diels-Alder reactions is another promising area. beilstein-journals.orgtsijournals.com These reactions, which can be initiated by electrocatalysis, proceed through a stepwise mechanism and can overcome the electronic mismatch of having both an electron-rich diene and dienophile. beilstein-journals.org Investigating the behavior of this compound in such reactions could provide access to unique cycloadducts.

Furthermore, the successive activation of C-H and C-O bonds in vinyl ethers by transition metal complexes opens up new avenues for functionalization. mdpi.com The reaction of a diiridium complex with ethyl vinyl ether, for instance, leads to the formation of a µ-vinyl complex through successive C-H and C-O bond activation. mdpi.com Exploring similar transformations with this compound could yield novel organometallic species and functionalized derivatives.

Q & A

Q. What protocols ensure reproducibility in kinetic studies of this compound?

- Methodological Answer : Standardize reaction setups (e.g., Schlenk lines for moisture-sensitive reactions) and calibrate equipment (e.g., thermocouples for temperature control). Use internal standards (e.g., deuterated solvents) in NMR and report uncertainties in rate constants (±5%). Publish raw data in open-access repositories for peer validation .

Safety and Handling

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent polymerization. Use explosion-proof refrigerators for bulk quantities .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for synthesis and handling .

- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose via hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.